molecular formula C10H13ClFNO B1398552 (S)-2-(4-fluorophenyl)morpholine hydrochloride CAS No. 503860-58-0

(S)-2-(4-fluorophenyl)morpholine hydrochloride

Cat. No. B1398552
M. Wt: 217.67 g/mol
InChI Key: OVIHXYHYVKMHCN-HNCPQSOCSA-N
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Description

“(S)-2-(4-fluorophenyl)morpholine hydrochloride” is a chemical compound with the molecular formula C10H13ClFNO . It has a molecular weight of 217.67 g/mol . This compound is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “(S)-2-(4-fluorophenyl)morpholine hydrochloride” can be represented by the SMILES string Cl.Fc1ccc(cc1)C2COCCN2 . This indicates that the compound contains a fluorophenyl group attached to a morpholine ring, with a hydrochloride group also present.


Physical And Chemical Properties Analysis

“(S)-2-(4-fluorophenyl)morpholine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Morpholine Derivatives and Pharmacological Interest

Morpholine and its derivatives, including compounds similar to (S)-2-(4-fluorophenyl)morpholine hydrochloride, have been extensively studied for their diverse pharmacological activities. The morpholine ring structure, featuring a six-membered aromatic organic heterocycle with one nitrogen atom and one oxygen atom, is present in various organic compounds developed for a wide range of pharmacological activities. Recent studies have highlighted the broad spectrum of pharmacological profiles associated with morpholine derivatives. This includes their potent pharmacophoric activities and applications in designing novel morpholine and pyran derivatives for therapeutic uses (Asif & Imran, 2019).

Synthetic Applications and Chemical Analysis

In addition to pharmacological applications, morpholine derivatives play a crucial role in synthetic chemistry and analytical methods. For instance, the practical synthesis of key intermediates for the manufacture of various pharmacologically active materials demonstrates the importance of such compounds in chemical synthesis processes. Analytical methods for determining antioxidant activity and the study of fluorescent chemosensors based on morpholine derivatives underline the versatility and significance of these compounds in both chemical analysis and pharmaceutical research (Qiu et al., 2009); (Roy, 2021).

Antiviral and Antimalarial Research

The exploration of morpholine derivatives extends into the realm of antiviral and antimalarial research, showcasing the potential of these compounds in addressing global health challenges. Studies have demonstrated the effectiveness of morpholine-based compounds in inhibiting viral replication and infection, providing a foundation for the development of new antiviral therapies. Similarly, the activity of these compounds against malaria parasites highlights their potential in creating effective antimalarial agents (Rotili et al., 2009).

properties

IUPAC Name

(2S)-2-(4-fluorophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIHXYHYVKMHCN-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-fluorophenyl)morpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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